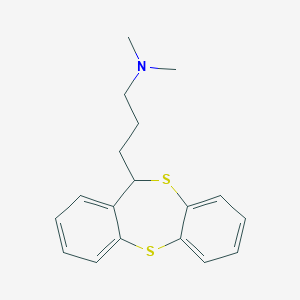![molecular formula C23H13BrClI2NO3 B374923 N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE](/img/structure/B374923.png)
N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE is a complex organic compound with a unique structure that includes bromine, chlorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride
- 2-((1-bromo-2-naphthyl)oxy)-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)acetohydrazide
- 3-((((1-bromo-2-naphthyl)oxy)acetyl)hydrazono)-N-phenylbutanamide
Uniqueness
N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE is unique due to its specific combination of halogen atoms and its potential for diverse chemical reactions and applications. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H13BrClI2NO3 |
|---|---|
Molecular Weight |
720.5g/mol |
IUPAC Name |
N-[2-(3-bromonaphthalen-2-yl)oxy-5-chlorophenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C23H13BrClI2NO3/c24-17-7-12-3-1-2-4-13(12)8-21(17)31-20-6-5-14(25)9-19(20)28-23(30)16-10-15(26)11-18(27)22(16)29/h1-11,29H,(H,28,30) |
InChI Key |
MBPKICBRUYNDGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)I)I)O)Br |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)I)I)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B374845.png)
![3-{4-[3-([1,1'-Biphenyl]-2-yloxy)propyl]-1-piperazinyl}-1-propanol](/img/structure/B374846.png)
![8-(2-{[Hydroxy(diphenyl)acetyl]oxy}ethyl)-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374847.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl (methylsulfanyl)acetate](/img/structure/B374848.png)
![8-{2-[(diphenylacetyl)oxy]ethyl}-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374849.png)
![2-Isopropyl-8-methyl-1,3-dioxo-8-(2-{[(2-oxo-1-pyrrolidinyl)acetyl]oxy}ethyl)-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374850.png)

![8-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374853.png)
![2-[4-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-1-piperazinyl]ethanol](/img/structure/B374856.png)
![2-[4-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl ethyl ether](/img/structure/B374858.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl methoxyacetate](/img/structure/B374859.png)
![1-(2,6-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374860.png)
![1-(2-{4-[2-(Methylsulfanyl)ethyl]-1-piperazinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B374861.png)
![2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N,N-dimethylethanamine](/img/structure/B374862.png)
